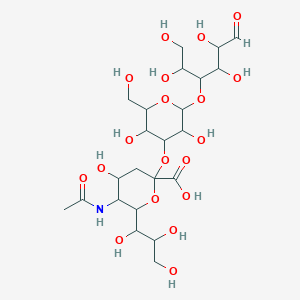

5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->4)hexose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3’-Sialyllactose: is a sialylated human milk oligosaccharide composed of sialic acid and lactose. It is a trisaccharide consisting of three monosaccharides: galactose, glucose, and N-acetylneuraminic acid (Neu5Ac). This compound is found in human milk and plays a crucial role in infant nutrition by supporting gut health, immune function, and cognitive development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Sialyllactose can be synthesized using both chemical and biological methods. Chemical synthesis involves complex protection and deprotection steps, making it less suitable for large-scale production . Biological synthesis, on the other hand, utilizes multi-enzyme cascades or engineered microorganisms to produce 3’-Sialyllactose efficiently. For instance, an engineered Escherichia coli strain can be used in a multi-enzymatic cascade one-pot system to produce 3’-Sialyllactose from N-acetylneuraminic acid and lactose .

Industrial Production Methods: Industrial production of 3’-Sialyllactose often involves microbial biosynthesis. Bacillus subtilis and Escherichia coli are commonly used microorganisms for this purpose. The production process includes optimizing reaction conditions such as temperature, pH, and concentration of cofactors to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 3’-Sialyllactose undergoes various chemical reactions, including glycosylation and sialylation. These reactions involve the transfer of sialic acid to lactose, forming the sialylated oligosaccharide .

Common Reagents and Conditions:

Glycosylation: This reaction typically uses glycosyltransferases and sialyltransferases as catalysts.

Sialylation: This reaction involves the use of cytidine monophosphate (CMP) as a cofactor and sialyltransferase as the enzyme.

Major Products: The primary product of these reactions is 3’-Sialyllactose itself. other sialylated oligosaccharides may also be formed as by-products .

Scientific Research Applications

3’-Sialyllactose has a wide range of applications in scientific research:

Mechanism of Action

3’-Sialyllactose exerts its effects through several mechanisms:

Comparison with Similar Compounds

6’-Sialyllactose: Another sialylated human milk oligosaccharide with similar structural components but different linkage positions.

Disialyllacto-N-tetraose (DSLNT): A more complex sialylated oligosaccharide found in human milk.

Sialyllacto-N-tetraose a, b, c (LSTa, LSTb, LSTc): Variants of sialylated oligosaccharides with different structural configurations.

Uniqueness of 3’-Sialyllactose: 3’-Sialyllactose is unique due to its specific linkage position of sialic acid to lactose, which imparts distinct biological functions. It is particularly effective in promoting gut health and cognitive development compared to other sialylated oligosaccharides .

Properties

IUPAC Name |

5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZGSVFYNBZVIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865797 |

Source

|

| Record name | 5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->4)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate](/img/structure/B13389866.png)

![Methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B13389877.png)

![[2-[(1,3-Benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[1,2-di(prop-2-enoyloxy)ethoxy]benzoate;(2,4-dimethylphenyl) 7-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxynaphthalene-2-carboxylate;(4-methoxy-2-methylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxybenzoate](/img/structure/B13389924.png)

![4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13389928.png)

![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13389929.png)

![6-Biphenyl-4-yl-5-piperazin-1-ylmethylimidazo-[2,1-b]thiazole](/img/structure/B13389936.png)

![oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13389942.png)